4-Nitro-1H-indazole-6-carboxylic acid

説明

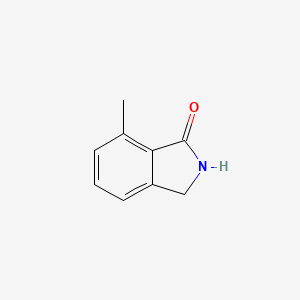

“4-Nitro-1H-indazole-6-carboxylic acid” is a chemical compound with the molecular formula C8H5N3O4 . It is a derivative of indazole, a heterocyclic compound that consists of a benzene ring fused to a pyrazole ring .

Synthesis Analysis

The synthesis of indazoles, including derivatives like “4-Nitro-1H-indazole-6-carboxylic acid”, has been a subject of research for many years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of “4-Nitro-1H-indazole-6-carboxylic acid” involves a nitro group (-NO2) attached to the 4th position and a carboxylic acid group (-COOH) attached to the 6th position of the indazole ring .

Chemical Reactions Analysis

Indazoles, including “4-Nitro-1H-indazole-6-carboxylic acid”, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

科学的研究の応用

Luminescence Sensing of Metal Ions and Nitroaromatic Compounds

A study presented the synthesis of novel 3D lanthanide metal–organic frameworks (MOFs) based on a triazole-containing tricarboxylic acid ligand. These MOFs were explored for their luminescence properties, showcasing selective detection capabilities for 4-nitrophenol and Fe3+ ions over other nitroaromatic compounds and metal ions. This application highlights the potential of utilizing 4-Nitro-1H-indazole-6-carboxylic acid derivatives in environmental monitoring and the development of sensing materials for toxic substances (Wang et al., 2016).

Corrosion Inhibition

The inhibitive properties of heterocyclic diazoles, including indazole derivatives, on iron corrosion in acidic conditions were investigated. These compounds demonstrated an increase in charge-transfer resistance, suggesting their potential as corrosion inhibitors. This application is crucial for protecting materials in industrial environments, although it's not directly mentioned for 4-Nitro-1H-indazole-6-carboxylic acid, similar structures show promising results in this area (Babić-Samardžija et al., 2005).

Selective Sensing of Contaminants

The development of a stable fluorescent framework capable of selective adsorption and detection of heavy-metal Cr3+ ion and 2,4,6-trinitrophenol was reported. This research underscores the importance of 4-Nitro-1H-indazole-6-carboxylic acid derivatives in creating materials for the selective sensing of environmental pollutants, showcasing their potential in environmental remediation (Jia et al., 2017).

Synthesis of 1H-Indazoles

Nitrosobenzenes were used as aminating agents for synthesizing 1H-indazoles via rhodium and copper-catalyzed C-H activation and C-N/N-N coupling. This study highlights the chemical versatility and potential of indazole derivatives in synthesizing biologically active compounds and pharmaceuticals (Wang & Li, 2016).

Cross-Coupling Reactions

Research into the cross-coupling reactions of boronic acids with dihalo heterocycles, including indazole derivatives, emphasized the utility of the carboxylic acid anion moiety as a directing group. This work contributes to the broader field of organic synthesis, offering pathways for creating complex molecules for pharmaceutical and material science applications (Houpis et al., 2010).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-nitro-1H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-8(13)4-1-6-5(3-9-10-6)7(2-4)11(14)15/h1-3H,(H,9,10)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXTUKCZSXGARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646317 | |

| Record name | 4-Nitro-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-1H-indazole-6-carboxylic acid | |

CAS RN |

885519-71-1 | |

| Record name | 4-Nitro-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy-](/img/structure/B1592808.png)

![6-Iodobenzo[d]thiazole](/img/structure/B1592812.png)

![(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B1592822.png)